molecular formula C16H16N2O6S2 B11586727 4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid

4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid

Cat. No.: B11586727
M. Wt: 396.4 g/mol
InChI Key: BDXHCBHRPXPEOK-XGICHPGQSA-N
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Description

3-CARBAMOYL-2-[(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a thiazolidinone ring, a carbamoyl group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 3-CARBAMOYL-2-[(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with maleic anhydride to form the thiazolidinone ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-CARBAMOYL-2-[(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes. In anticancer research, it may interfere with the replication of cancer cells by targeting specific pathways involved in cell division .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

Properties

Molecular Formula

C16H16N2O6S2

Molecular Weight

396.4 g/mol

IUPAC Name

4-amino-2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-oxobutanoic acid

InChI

InChI=1S/C16H16N2O6S2/c1-23-9-4-3-8(11(6-9)24-2)5-12-14(20)18(16(25)26-12)10(15(21)22)7-13(17)19/h3-6,10H,7H2,1-2H3,(H2,17,19)(H,21,22)/b12-5-

InChI Key

BDXHCBHRPXPEOK-XGICHPGQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)N)C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)N)C(=O)O)OC

Origin of Product

United States

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